![molecular formula C17H20N4O3 B2580893 2-(6-oxopyridazin-1(6H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034436-87-6](/img/structure/B2580893.png)
2-(6-oxopyridazin-1(6H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxopyridazin-1(6H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Lung Injury (ALI) and Sepsis
This compound has shown promise in the treatment of ALI and sepsis, conditions with high mortality rates and limited effective treatments. As an analogue exhibiting anti-inflammatory activity, it has been found to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway . This could potentially lead to new therapeutic strategies for these critical conditions.
JNK2 Inhibition
The compound has been identified as a novel inhibitor of JNK2, a protein kinase involved in inflammatory responses. With a new molecular skeleton compared to existing JNK2 inhibitors, it offers a fresh approach to targeting this kinase, which could be beneficial for treating diseases where JNK2 plays a pivotal role .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can significantly reduce inflammation. By inhibiting the NF-κB/MAPK pathway, it has shown potential in treating inflammatory diseases beyond ALI and sepsis, possibly extending to conditions like arthritis or inflammatory bowel disease .
Pharmacokinetics and Bioavailability
The compound has good bioavailability, as indicated by pharmacokinetic studies. This means it has the potential to be developed into a drug that can be effectively absorbed and utilized by the body, which is crucial for any therapeutic application .
Safety Profile
In subacute toxicity experiments, the compound exhibited a good safety profile. This is an essential aspect of drug development, as it indicates lower risks of adverse effects when used in potential treatments .
Molecular Design and Synthesis
The compound represents a successful case of rational drug design, where its structure was purposefully crafted to interact with specific biological targets. This approach can be applied to create more compounds with similar or improved efficacy for various diseases .
Eigenschaften
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(12-21-17(23)5-3-11-19-21)20-13-6-8-14(9-7-13)24-16-4-1-2-10-18-16/h1-5,10-11,13-14H,6-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJOAIBUROSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C(=O)C=CC=N2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxopyridazin-1(6H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.